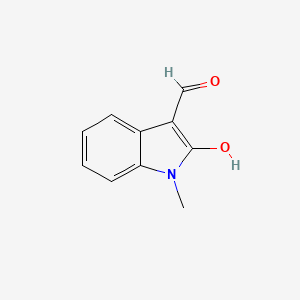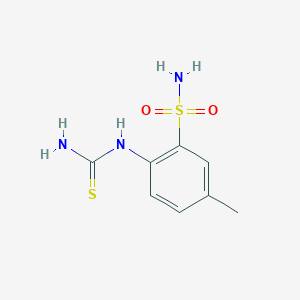
2-(Carbamothioylamino)-5-methylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Carbamothioylamino)-5-methylbenzene-1-sulfonamide is an organic compound with a complex structure that includes a sulfonamide group, a methyl group, and a carbamothioylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Carbamothioylamino)-5-methylbenzene-1-sulfonamide typically involves the reaction of 5-methyl-2-nitrobenzenesulfonamide with thiourea under specific conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Carbamothioylamino)-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
2-(Carbamothioylamino)-5-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(Carbamothioylamino)-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Carbamothioylamino)benzoic acid
- 2-(Carbamothioylamino)thiourea
- Methyl 2-(carbamothioylamino)benzoate
Uniqueness
2-(Carbamothioylamino)-5-methylbenzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonamide group, in particular, is known for its ability to inhibit enzymes, making it valuable in medicinal chemistry .
Properties
CAS No. |
66121-78-6 |
|---|---|
Molecular Formula |
C8H11N3O2S2 |
Molecular Weight |
245.3 g/mol |
IUPAC Name |
(4-methyl-2-sulfamoylphenyl)thiourea |
InChI |
InChI=1S/C8H11N3O2S2/c1-5-2-3-6(11-8(9)14)7(4-5)15(10,12)13/h2-4H,1H3,(H3,9,11,14)(H2,10,12,13) |
InChI Key |
WTVFRUCQAOLRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)N)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B14472747.png)
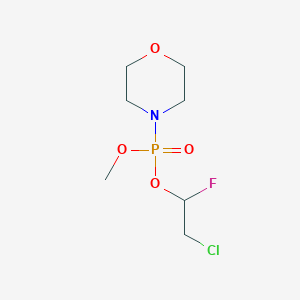
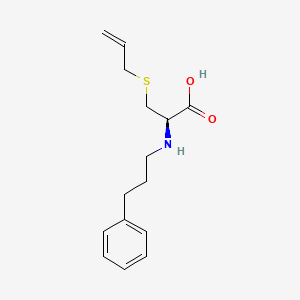
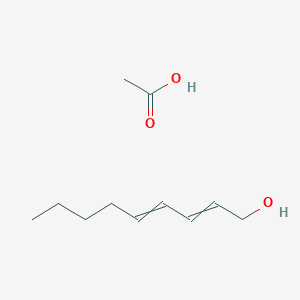
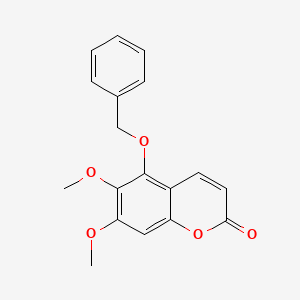
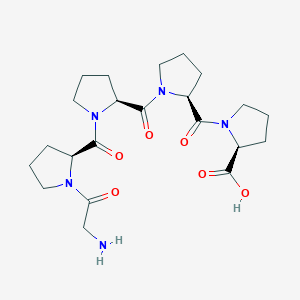


![2-[(Pyridin-3-yl)sulfanyl]pyridine](/img/structure/B14472790.png)


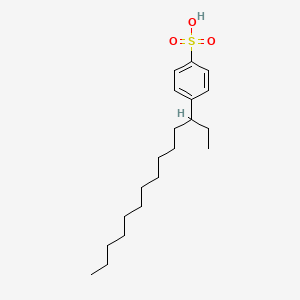
![(2-{[(Pyridin-2-yl)methyl]amino}propan-2-yl)phosphonic acid](/img/structure/B14472811.png)
